molecular formula C25H39N3O9S B12980203 (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No.: B12980203
M. Wt: 557.7 g/mol
InChI Key: QTWSSJFYKFDQAA-YFHVVFTDSA-N
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Description

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple stereocenters, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves several steps, including the formation of the tetrahydropyran ring, the introduction of the acetoxymethyl group, and the attachment of the thioureido and pyrrolidinylcyclohexyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to simplify the structure or alter its reactivity.

    Substitution: The acetoxymethyl and thioureido groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new functional groups like amines or ethers.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate can be used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biology, this compound could be used to study the interactions between small molecules and biological macromolecules. Its multiple functional groups allow for the formation of various non-covalent interactions, making it a useful probe for investigating protein-ligand binding and enzyme activity.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets suggests it could be a lead compound for drug development, particularly in areas like cancer or infectious diseases.

Industry

In industry, this compound might be used in the development of new materials or as a catalyst in chemical processes. Its unique structure could impart desirable properties to polymers or other materials, making it valuable for applications in coatings, adhesives, or electronics.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound’s multiple functional groups allow it to form various non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to changes in cellular processes and ultimately exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate include other thioureido and pyrrolidinylcyclohexyl derivatives. These compounds share structural similarities but may differ in the specific functional groups attached or the stereochemistry of the molecule.

Uniqueness

What sets this compound apart is its combination of multiple stereocenters and diverse functional groups. This unique structure allows it to interact with a wide range of molecular targets and undergo various chemical transformations, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C25H39N3O9S

Molecular Weight

557.7 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]carbamothioylamino]oxan-2-yl]methyl acetate

InChI

InChI=1S/C25H39N3O9S/c1-14(29)33-13-20-21(34-15(2)30)22(35-16(3)31)23(36-17(4)32)24(37-20)27-25(38)26-18-9-5-6-10-19(18)28-11-7-8-12-28/h18-24H,5-13H2,1-4H3,(H2,26,27,38)/t18-,19-,20-,21-,22+,23-,24-/m1/s1

InChI Key

QTWSSJFYKFDQAA-YFHVVFTDSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=S)N[C@@H]2CCCC[C@H]2N3CCCC3)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)NC(=S)NC2CCCCC2N3CCCC3)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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